Cas no 63698-52-2 (5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol)
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Oxadiazole-2(3H)-thione,5-(1,3-benzodioxol-5-yl)-
- 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol
- 5-(1,3-benzodioxol-5-yl)-3H-1,3,4-oxadiazole-2-thione
- 5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol
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- MDL: MFCD03988520
Computed Properties
- Exact Mass: 222.00998
Experimental Properties
- PSA: 52.08
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289812-100mg |
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazol-2-thiol |
63698-52-2 | 98% | 100mg |
¥526.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289812-250mg |
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazol-2-thiol |
63698-52-2 | 98% | 250mg |
¥751.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289812-1g |
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazol-2-thiol |
63698-52-2 | 98% | 1g |
¥2077.00 | 2024-05-05 | |
| Enamine | EN300-25058-0.05g |
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol |
63698-52-2 | 95% | 0.05g |
$64.0 | 2023-02-14 | |
| Enamine | EN300-25058-0.1g |
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol |
63698-52-2 | 95% | 0.1g |
$66.0 | 2023-02-14 | |
| Enamine | EN300-25058-0.25g |
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol |
63698-52-2 | 95% | 0.25g |
$92.0 | 2023-02-14 | |
| Enamine | EN300-25058-0.5g |
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol |
63698-52-2 | 95% | 0.5g |
$175.0 | 2023-02-14 | |
| Enamine | EN300-25058-1.0g |
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol |
63698-52-2 | 95% | 1.0g |
$256.0 | 2023-02-14 | |
| Enamine | EN300-25058-2.5g |
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol |
63698-52-2 | 95% | 2.5g |
$503.0 | 2023-02-14 | |
| Enamine | EN300-25058-5.0g |
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol |
63698-52-2 | 95% | 5.0g |
$743.0 | 2023-02-14 |
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol
Introduction to 5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol (CAS No. 63698-52-2)
5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol is a specialized organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by the CAS number 63698-52-2, belongs to a class of heterocyclic derivatives that exhibit promising biological and chemical properties. Its molecular structure integrates elements of both oxadiazole and dioxaindan moieties, which contribute to its multifaceted reactivity and potential applications.
The dioxaindan core in this molecule provides a rigid aromatic scaffold, enhancing its stability while allowing for selective functionalization at the 1,3,4-oxadiazole ring. The presence of a thiol (-SH) group at the 2-position of the oxadiazole ring introduces reactivity that is highly valuable for further chemical modifications. This combination of structural features makes 5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in oxadiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the oxadiazole moiety can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The 1,3-dioxaindan moiety further enhances these properties by providing additional sites for interaction with biological targets. The thiol group at the 2-position of the oxadiazole ring is particularly noteworthy, as it can participate in disulfide bond formation or undergo oxidation-reduction reactions, making it a valuable handle for bioconjugation and drug delivery systems.
Recent research has highlighted the potential of 5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol as a building block for the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound can inhibit the activity of specific enzymes involved in cancer progression. The rigid structure provided by the dioxaindan core allows for precise tuning of electronic and steric properties, enabling the design of molecules with high binding affinity to target proteins. Additionally, the thiol group can be exploited to develop prodrugs or targeted delivery systems that enhance bioavailability and therapeutic efficacy.
The synthesis of 5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include cyclization reactions to form the oxadiazole ring and subsequent functionalization at the 2-position with a thiol group. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing costs and improving scalability for industrial applications.
In materials science, 5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol has been explored for its potential as a monomer or cross-linking agent in polymer synthesis. The combination of aromaticity from the dioxaindan moiety and heterocyclic stability from the oxadiazole ring makes it an attractive candidate for creating high-performance polymers with applications in electronics and coatings. Research has shown that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength.
The biological activity of 5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as an inhibitor of kinases and other enzymes implicated in diseases such as cancer and inflammation. The thiol group at the 2-position plays a crucial role in these interactions by allowing for hydrogen bonding or disulfide bridge formation with biological targets. Further research is ongoing to optimize its pharmacokinetic properties and explore new therapeutic indications.
The environmental impact of using 5-(1,3-dioxaindan-5-yl)-1,3,4-oxadiazole-2-thiol as a pharmaceutical intermediate also deserves consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally,the biodegradability of derivatives formed from this compound is being evaluated to ensure they do not pose long-term environmental risks.
Future directions in research on 5-(1,3-dioxaindan-5-ylyl)-1,3,4-Oxadiazol -2 -thi ol (CAS No: 63698 -52 -2) include exploring its role in drug discovery pipelines,developing novel polymeric materials,and investigating its interactions with biological systems at a molecular level。The unique structural features of this compound make it a valuable tool for scientists across multiple disciplines,and ongoing studies are likely to uncover even more applications in years to come。
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